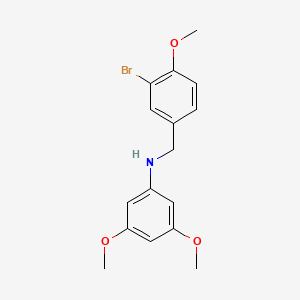

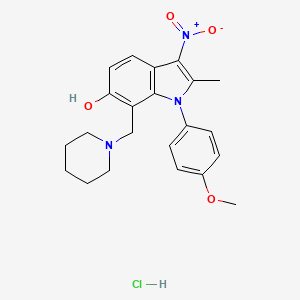

(3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

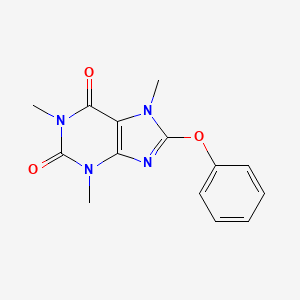

(3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine, also known as BOD, is a chemical compound that belongs to the family of phenethylamines. It is a potent psychedelic drug that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

(3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine acts by binding to the serotonin 2A receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The binding of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine to the receptor leads to the activation of various intracellular signaling pathways, which ultimately results in the altered perception and cognition observed during (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine use.

Biochemical and Physiological Effects:

(3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine has been shown to induce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine has been shown to increase the activity of the default mode network in the brain, which is involved in self-referential thinking and the processing of internal stimuli.

Advantages and Limitations for Lab Experiments

The unique chemical structure and pharmacological profile of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine make it a promising candidate for the study of various psychiatric disorders. However, the use of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine in lab experiments is limited by its potent psychedelic effects, which can make it difficult to control for confounding variables. Additionally, the legality of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine varies by jurisdiction, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine. One potential avenue of research is the use of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine in the treatment of psychiatric disorders. Several studies have shown promising results in the use of psychedelics such as (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine for the treatment of depression, anxiety, and post-traumatic stress disorder. Additionally, further research is needed to elucidate the pharmacological mechanisms underlying the effects of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine. This could involve the use of advanced imaging techniques such as functional magnetic resonance imaging (fMRI) to study the effects of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine on brain function. Finally, there is a need for further research into the safety and long-term effects of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine use, particularly in the context of therapeutic applications.

In conclusion, (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine is a potent psychedelic drug that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. While further research is needed to fully understand the pharmacological mechanisms underlying the effects of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine, it represents a promising avenue of research for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine involves the condensation of 3-bromo-4-methoxybenzaldehyde and 3,5-dimethoxyaniline in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, and the product is purified through recrystallization. The yield of the reaction is usually high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine has been shown to induce profound alterations in consciousness, including visual and auditory hallucinations, changes in thought processes, and altered perception of time and space. These effects make (3-bromo-4-methoxybenzyl)(3,5-dimethoxyphenyl)amine a promising candidate for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-19-13-7-12(8-14(9-13)20-2)18-10-11-4-5-16(21-3)15(17)6-11/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKUTCLTQFDHJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC(=CC(=C2)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981021.png)

![3-{[(3-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4981031.png)

![5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4981037.png)

![3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)

![1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4981053.png)

![1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4981057.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4981065.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981079.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-phenylpiperazine](/img/structure/B4981083.png)

![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)